N-(cyclohexen-1-yl)-N-ethyl-2-(3-oxopiperazin-1-yl)acetamide
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Overview
Description
N-(cyclohexen-1-yl)-N-ethyl-2-(3-oxopiperazin-1-yl)acetamide: is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a cyclohexene ring, an ethyl group, and a piperazine ring with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexen-1-yl)-N-ethyl-2-(3-oxopiperazin-1-yl)acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the cyclohexen-1-yl intermediate: This step involves the cyclization of a suitable precursor to form the cyclohexene ring.
Introduction of the ethyl group: The ethyl group can be introduced through an alkylation reaction using ethyl halides under basic conditions.
Formation of the piperazine ring: The piperazine ring can be synthesized through a condensation reaction between an amine and a dihaloalkane.
Introduction of the ketone functional group: The ketone group can be introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.
Final coupling reaction: The final step involves coupling the cyclohexen-1-yl intermediate with the piperazine intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexen-1-yl)-N-ethyl-2-(3-oxopiperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives or oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(cyclohexen-1-yl)-N-ethyl-2-(3-oxopiperazin-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(cyclohexen-1-yl)-N-ethyl-2-(3-oxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexen-1-yl)-N-methyl-2-(3-oxopiperazin-1-yl)acetamide
- N-(cyclohexen-1-yl)-N-propyl-2-(3-oxopiperazin-1-yl)acetamide
- N-(cyclohexen-1-yl)-N-ethyl-2-(3-hydroxypiperazin-1-yl)acetamide
Uniqueness
N-(cyclohexen-1-yl)-N-ethyl-2-(3-oxopiperazin-1-yl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(cyclohexen-1-yl)-N-ethyl-2-(3-oxopiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-2-17(12-6-4-3-5-7-12)14(19)11-16-9-8-15-13(18)10-16/h6H,2-5,7-11H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUFXUNGEPPGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CCCCC1)C(=O)CN2CCNC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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